methyl 3-(aminooxy)propanoate
CAS No.: 107191-55-9
Cat. No.: VC11480471
Molecular Formula: C4H9NO3
Molecular Weight: 119.12 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107191-55-9 |
|---|---|
| Molecular Formula | C4H9NO3 |
| Molecular Weight | 119.12 g/mol |
| IUPAC Name | methyl 3-aminooxypropanoate |
| Standard InChI | InChI=1S/C4H9NO3/c1-7-4(6)2-3-8-5/h2-3,5H2,1H3 |
| Standard InChI Key | SDIZBADQRVUCDD-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCON |
Introduction
Chemical Identity and Structural Features
Methyl 3-(aminooxy)propanoate belongs to the class of aminooxy-containing esters, characterized by the presence of an group attached to a propanoate backbone. Its IUPAC name, methyl 3-aminooxypropanoate, reflects this structure, with the ester group at position 1 and the aminooxy moiety at position 3. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 107191-55-9 | |
| Molecular Formula | ||
| Molecular Weight | 119.12 g/mol | |
| Canonical SMILES | COC(=O)CCON | |
| Purity | 95% |
The aminooxy group () is nucleophilic, enabling reactions with carbonyl-containing molecules such as aldehydes and ketones to form oxime linkages. This reactivity underpins its utility in bioconjugation and targeted drug delivery systems.
Synthesis and Physicochemical Properties
Physicochemical Characteristics
The compound’s properties are influenced by its functional groups:
-
Solubility: Expected to be soluble in polar solvents (e.g., methanol, DMSO) due to the ester and aminooxy groups.
-
Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, necessitating storage in anhydrous environments.
-
Spectroscopic Data:
-
IR Spectroscopy: Peaks at ~1740 cm (ester C=O stretch) and ~3300 cm (N–H stretch).
-
NMR: NMR signals for methyl ester (~3.7 ppm), methylene protons adjacent to the aminooxy group (~3.5–4.0 ppm), and NH protons (~5.5 ppm).
-
Biological and Biomedical Applications
Drug Delivery Systems
The aminooxy group’s ability to form oxime bonds with carbonyl groups has been exploited for:
-
Targeted Drug Conjugation: Covalent attachment of therapeutics to antibodies or nanoparticles, enhancing tumor-specific delivery.
-
Prodrug Activation: pH-sensitive oxime linkages that release drugs in acidic environments (e.g., tumor microenvironments).
Bioconjugation and Protein Modification
Methyl 3-(aminooxy)propanoate facilitates site-specific modifications of proteins and peptides. For instance, it has been used to:
-
Label antibodies with fluorescent dyes via reaction with ketone tags.
-
Immobilize enzymes on solid supports for biosensor applications.
Comparative Analysis with Analogues
A comparison with similar compounds highlights its advantages:
Research Findings and Recent Advances
Stability Enhancements
Incorporating methyl 3-(aminooxy)propanoate into polymer backbones improves the stability of encapsulated drugs. For example, oxime-linked hydrogels show prolonged drug release profiles compared to ester-linked counterparts.
Future Directions and Challenges
Optimization of Synthesis
Developing scalable, high-yield synthetic routes remains a priority. Lessons from methyl 3-methoxyacrylate synthesis could inform catalyst selection (e.g., TMSOTf for C–C bond formation) and reaction conditions.
Expanding Biomedical Applications
Areas for exploration include:
-
Nanotechnology: Functionalizing nanoparticles for targeted imaging.
-
Gene Therapy: Conjugating nucleic acids to delivery vectors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume